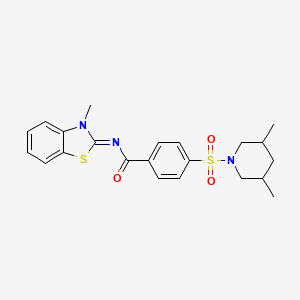
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-(3,5-Dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide and its derivatives have shown significant potential in anticancer research. A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, a compound structurally similar to 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide, revealing that these compounds demonstrated proapoptotic activity in melanoma cell lines. One specific compound, 4-Chloro-3-({[(4-chlorophenyl) amino) carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, showed significant growth inhibition in melanoma cancer cell line MDA–MB435, suggesting its potential as an anticancer agent (Yılmaz et al., 2015).
Antimicrobial and Antifungal Properties
Research has also explored the antimicrobial and antifungal applications of compounds related to 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide. Patel et al. (2009) synthesized fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds were synthesized by condensing Ethylchloroformate with substituted 2-aminobenzothiazoles, indicating the diverse biological activities possible with such chemical structures (Patel et al., 2009).
Inhibition of Human Carbonic Anhydrases
Another study by Distinto et al. (2019) investigated derivatives of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide, similar in structure to the compound , for their inhibitory potency and selectivity toward human carbonic anhydrase isoforms I, II, IX, and XII. This study reveals that these compounds can be significant in inhibiting physiologically relevant human carbonic anhydrases, which are important for various physiological functions (Distinto et al., 2019).
Electrophysiological Activity
Additionally, Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, which are structurally related to the compound . Their findings suggest that these compounds might be effective as class III electrophysiological agents, indicating their potential use in cardiac applications (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-12-16(2)14-25(13-15)30(27,28)18-10-8-17(9-11-18)21(26)23-22-24(3)19-6-4-5-7-20(19)29-22/h4-11,15-16H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQZRSZORYOEAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

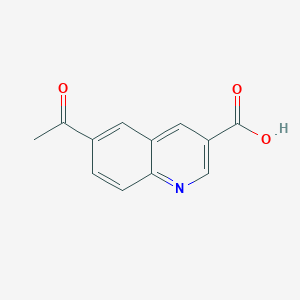
![5-[(4-Fluorophenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2466747.png)
![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)
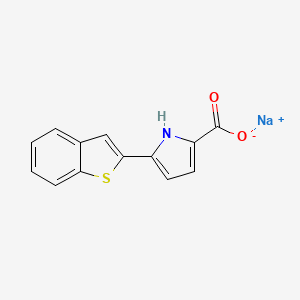
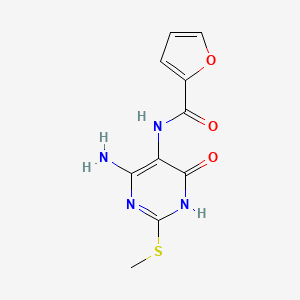
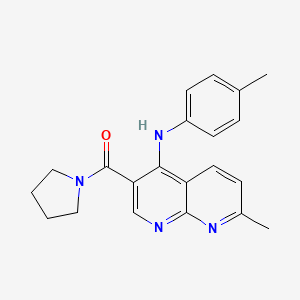

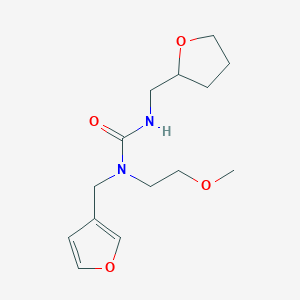


![(5-(Benzo[d]thiazol-2-yl)thiophen-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2466760.png)
![6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2466767.png)
![((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)trimethylsilane (racemic)](/img/structure/B2466768.png)
![N-[(7-Hydroxy-4-Methyl-2-Oxo-2h-Chromen-8-Yl)methyl]-L-Leucine](/img/structure/B2466769.png)